

"spectroscopic data of Azepane-2-carboxamide (NMR, IR, MS)"

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Compound of Interest

Compound Name: Azepane-2-carboxamide

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Spectroscopic Data of Azepane-2-carboxamide (NMR, IR, MS)

Executive Summary & Chemical Profile

Azepane-2-carboxamide is the seven-membered ring homolog of prolinamide. Unlike its five-membered counterpart (proline), the azepane ring exhibits greater conformational flexibility, typically adopting a twist-chair conformation. This flexibility significantly influences its NMR coupling constants and biological binding profiles.

Due to the hygroscopic and unstable nature of the free base, this compound is frequently isolated and characterized as its Hydrochloride (HCl) salt or as the N-Boc protected intermediate (tert-butyl 2-carbamoylazepane-1-carboxylate) during synthesis. This guide provides data for the free base/salt core, with specific reference to the N-Boc derivative for definitive structural validation.

Chemical Identity

Property	Detail
IUPAC Name	(2S)-Azepane-2-carboxamide
Common Name	L-Homoprolinamide
CAS Number	757967-90-1 (Free Base); 2763749-08-0 (HCl Salt)
Molecular Formula	C ₇ H ₁₄ N ₂ O
Molecular Weight	142.20 g/mol
Stereochemistry	(S)-Enantiomer (typically derived from L-lysine or adipic acid precursors)

Mass Spectrometry (MS) Analysis

The mass spectrum of **Azepane-2-carboxamide** is dominated by the stability of the seven-membered azepanium ring.

Ionization & Fragmentation Pattern (ESI/EI)

- Molecular Ion ($[M+H]^+$):m/z 143.1 (Base peak in ESI).
- Major Fragment (Base Peak in EI):m/z 98 (Azepanium ion).
 - Mechanism:[\[1\]](#) Formed via

-cleavage adjacent to the amide carbonyl, resulting in the loss of the carbamoyl group (-CONH₂, mass 44). This is the diagnostic fingerprint for the 2-substituted azepane ring.
- Secondary Fragments:
 - m/z 126: Loss of NH₃ (Amide deamination).
 - m/z 70: Ring contraction (loss of C₂H₄ from the azepane ring).

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathway yielding the diagnostic m/z 98 ion.

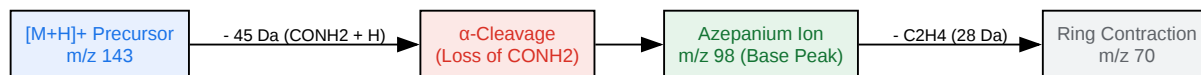


Figure 1: Primary MS fragmentation pathway of Azepane-2-carboxamide.

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Infrared (IR) Spectroscopy

The IR spectrum is characterized by the dual amine/amide functionality. The Amide I and Amide II bands are critical for confirming the carboxamide formation.

Frequency (cm ⁻¹)	Functional Group	Assignment & Mode
3350 - 3180	N-H Stretch	Broad, double band. Primary amide (-CONH ₂) asymmetric/symmetric stretch and secondary amine (-NH-).
2930 - 2850	C-H Stretch	Sp ³ C-H stretching of the azepane ring methylenes.
1690 - 1650	Amide I	C=O Stretch. Strong intensity. Diagnostic of the amide carbonyl.
1620 - 1590	Amide II	N-H Bending (Scissoring). Medium intensity.
1450 - 1400	CH ₂ Bend	Scissoring deformation of ring methylenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below contrasts the Free Base (predicted/general) with the N-Boc Derivative (experimental reference), as the latter is the standard stable intermediate used for purity

verification.

Experimental Protocol: Sample Preparation

- Solvent: CDCl_3 (for N-Boc) or $\text{D}_2\text{O}/\text{CD}_3\text{OD}$ (for HCl salt).
- Concentration: 10-15 mg/mL.
- Reference: TMS (0.00 ppm) or residual solvent peak (CHCl_3 7.26 ppm).

¹H NMR Data (400 MHz)

Note: The azepane ring protons (H3-H7) appear as complex multiplets due to the flexibility of the 7-membered ring.

Position	Shift (ppm) [N-Boc Derivative]*	Shift (ppm) [HCl Salt]	Multiplicity	Integral	Assignment
2	4.73	4.05 - 4.15	dd / m	1H	-Methine (Chiral Center)
3	2.15 - 2.30	2.20 - 2.40	m	2H	-Methylene (Ring)
7	3.30 - 3.50	3.20 - 3.40	m	2H	-Methylene (Adj. to N)
4, 5, 6	1.20 - 1.90	1.50 - 2.00	m (broad)	6H	Ring Methylenes
NH (Amide)	5.50 - 6.50	-	br s	2H	Amide NH ₂ (Solvent dependent)
Boc	1.45	-	s	9H	tert-Butyl (Protective Group)

*Data for N-Boc-**Azepane-2-carboxamide** in CDCl₃. The downfield shift of H2 (4.73 ppm) is due to the carbamate anisotropy.

C NMR Data (100 MHz)

Position	Shift (ppm)	Carbon Type	Assignment
C=O	174.5	Quaternary	Amide Carbonyl
C2	58.2	CH	-Methine (Chiral)
C7	46.8	CH ₂	Ring Methylene (Adj. to N)
C3	32.5	CH ₂	Ring Methylene
C4, C5, C6	29.8, 26.5, 24.1	CH ₂	Remote Ring Methylenes

2D NMR Correlation (COSY & HMBC)

To distinguish the ring protons, COSY (Correlation Spectroscopy) is essential.

- H2 (4.1 ppm) shows a strong cross-peak with H3 (2.2 ppm).
- H7 (3.3 ppm) shows correlations with H6, but not H2.

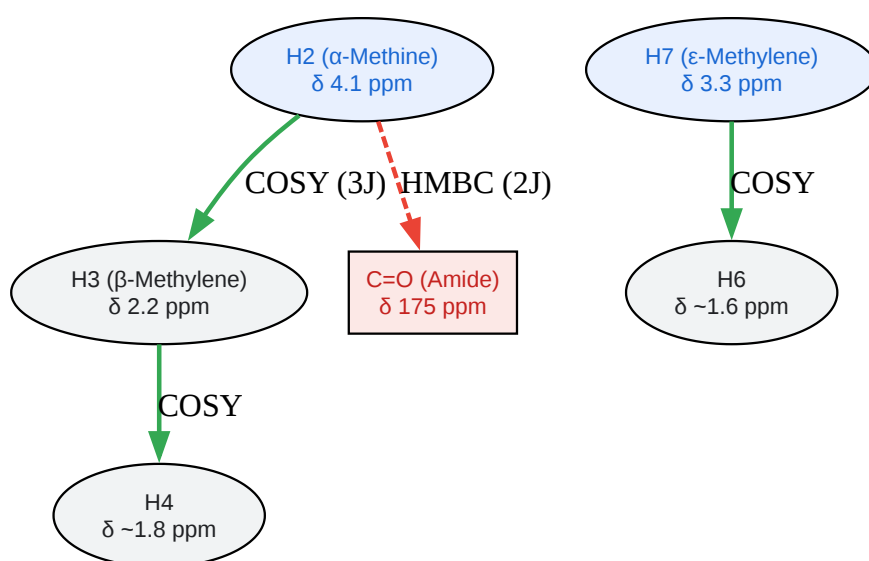


Figure 2: Key COSY (Green) and HMBC (Red) NMR correlations for structural assignment.

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Experimental Synthesis Context

For researchers synthesizing this compound, the standard route involves the ring-closing metathesis or Schmidt rearrangement of cyclohexanones, followed by amidation.

- Precursor: L-Homoproline (Azepane-2-carboxylic acid).
- Protection: Reaction with (Boc)₂O to form N-Boc-homoproline.
- Amidation: Mixed anhydride method (Isobutyl chloroformate/NMM) followed by NH₃(g) or NH₄OH.
- Deprotection: 4M HCl in Dioxane to yield **Azepane-2-carboxamide** HCl.

References

- Wishka, D. G., et al. (2011). "An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives." *The Journal of Organic Chemistry*, 76(6), 1937–1940. [Link](#)
- Cossy, J., et al. (2012). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." *Chemistry – A European Journal*, 18(46). [Link](#)
- Sigma-Aldrich. (2024). "Product Specification: Azepane-2-carboxylic acid derivatives." [Link](#)
- PubChem. (2024).[2] "Compound Summary: **Azepane-2-carboxamide**." National Library of Medicine. [Link](#)

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Sources

- [1. fluorochem.co.uk \[fluorochem.co.uk\]](https://www.fluorochem.co.uk)
- [2. CID 174794573 | C14H26N2O4 | CID 174794573 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/174794573)
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